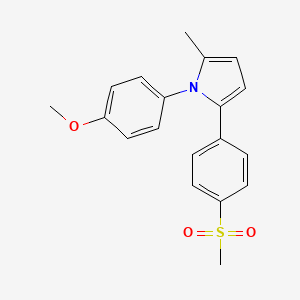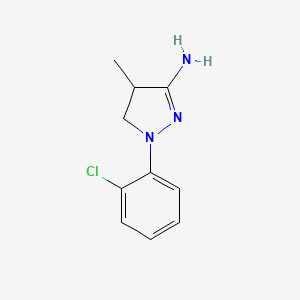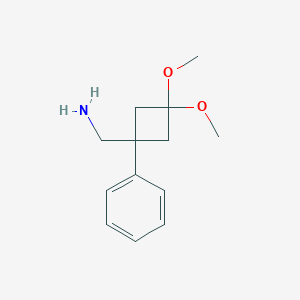
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine is a chemical compound with a unique structure that includes a cyclobutane ring substituted with methoxy groups and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethoxy-1-phenylcyclobutyl)methanamine typically involves the following steps:
Formation of 3,3-Dimethoxy-1-phenylcyclobutane-1-carbonitrile: This intermediate is prepared by reacting benzyl cyanide with 1,3-dibromo-2,2-dimethoxypropane in the presence of sodium hydride and N,N-dimethylformamide (DMF) as a solvent.
Reduction to this compound: The nitrile group in the intermediate is reduced to an amine using hydrogenation or other suitable reducing agents.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The methoxy groups and the amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3,3-Dimethoxy-1-phenylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in biological systems or chemical reactions. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Dimethoxy-1-methylcyclobutyl)methanamine: This compound has a similar structure but with a methyl group instead of a phenyl group.
(3,3-Difluoro-1-phenylcyclobutyl)methanamine: This compound features fluorine atoms instead of methoxy groups.
Uniqueness
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
(3,3-dimethoxy-1-phenylcyclobutyl)methanamine |
InChI |
InChI=1S/C13H19NO2/c1-15-13(16-2)8-12(9-13,10-14)11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3 |
Clé InChI |
ZAJZJSHLVJOXDI-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC(C1)(CN)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


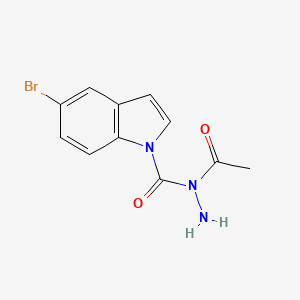
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)
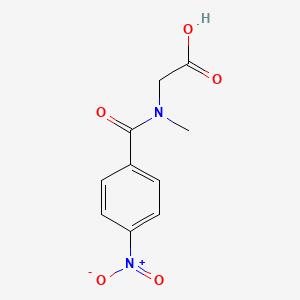
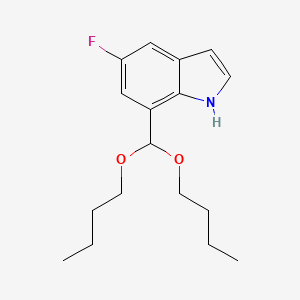
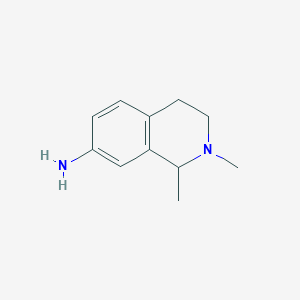
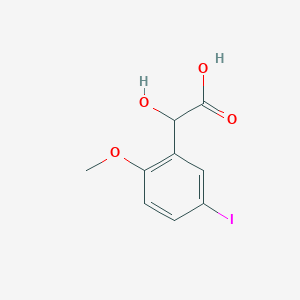
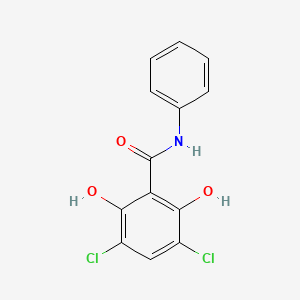

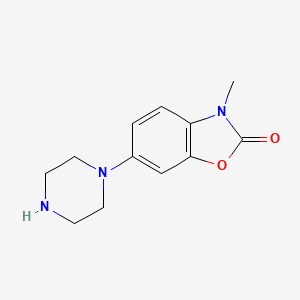
![N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B13881322.png)
![Ethyl 2-ethoxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13881327.png)
